molecular formula C10H10BrNO B13929317 4-bromo-1-methyl-1H-Indole-6-methanol

4-bromo-1-methyl-1H-Indole-6-methanol

Cat. No.: B13929317
M. Wt: 240.10 g/mol
InChI Key: JNFKSGSGSKSMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-1H-Indole-6-methanol is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. Indole derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to interact with multiple biological targets .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-Indole-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-1-methyl-1H-Indole-6-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-Indole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows it to bind with high affinity to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methylindole
  • 1-methyl-1H-Indole-6-methanol
  • 4-bromo-1H-Indole-6-methanol

Uniqueness

4-bromo-1-methyl-1H-Indole-6-methanol is unique due to the presence of both a bromo and a methanol group on the indole nucleus. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4-bromo-1-methylindol-6-yl)methanol

InChI

InChI=1S/C10H10BrNO/c1-12-3-2-8-9(11)4-7(6-13)5-10(8)12/h2-5,13H,6H2,1H3

InChI Key

JNFKSGSGSKSMEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.